P-gp inhibitor 13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-glycoprotein inhibitor 13 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This protein is involved in multidrug resistance, particularly in cancer cells, making P-glycoprotein inhibitors valuable in enhancing the efficacy of chemotherapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 13 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
P-glycoprotein inhibitor 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions can vary widely, from room temperature to elevated temperatures, and from atmospheric pressure to high-pressure environments .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of P-glycoprotein inhibitor 13 .
科学研究应用
P-glycoprotein inhibitor 13 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of drug transport and resistance in cells.
Biology: It helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug efficacy.
Medicine: It is used in the development of new therapeutic strategies to overcome multidrug resistance in cancer treatment.
Industry: It is utilized in the formulation of drug delivery systems to enhance the bioavailability of therapeutic agents .
作用机制
P-glycoprotein inhibitor 13 exerts its effects by binding to the P-glycoprotein and inhibiting its ATPase activity, which is essential for the efflux of substrates out of cells. This inhibition leads to increased intracellular concentrations of therapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the nucleotide-binding domains and transmembrane domains of the P-glycoprotein .
相似化合物的比较
P-glycoprotein inhibitor 13 is unique in its high specificity and potency compared to other P-glycoprotein inhibitors. Similar compounds include:
Verapamil: A first-generation P-glycoprotein inhibitor with known mechanisms of action.
Cyclosporine: Another first-generation inhibitor used in various therapeutic applications.
Quinidine: A compound with similar inhibitory effects on P-glycoprotein
P-glycoprotein inhibitor 13 stands out due to its improved efficacy and reduced toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
生物活性
P-glycoprotein (P-gp), a membrane transport protein, plays a crucial role in drug resistance, particularly in cancer therapy. Its overexpression in certain tumors leads to reduced efficacy of chemotherapeutic agents. P-gp inhibitors, such as P-gp inhibitor 13, are being investigated for their potential to reverse this resistance and enhance drug delivery. This article explores the biological activity of this compound, including its mechanisms, efficacy in clinical trials, and structure-activity relationships.
P-glycoprotein functions primarily as an efflux pump, expelling various drugs from cells, which limits their therapeutic effects. The inhibition of P-gp can increase the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxicity against resistant cancer cells. The mechanism involves:
- Binding Affinity : P-gp inhibitors typically bind to the drug-binding domain (DBD) or the nucleotide-binding domains (NBDs) of P-gp, preventing substrate transport.
- ATPase Activity : Inhibitors can decrease ATPase activity stimulated by substrates like verapamil, which is essential for the efflux function of P-gp .
Efficacy in Clinical Trials
The efficacy of this compound has been assessed through various clinical trials. Notably:
- Combination Therapy : In trials where this compound was combined with standard chemotherapy agents (e.g., doxorubicin), there was a notable increase in response rates among patients with P-gp overexpression .
- Phase I Trials : These trials indicated that while the inhibitor was generally well-tolerated, significant toxicities were also observed, including neurotoxicity and cardiac arrhythmias .
Case Studies
- Colorectal Cancer : A phase I trial combined this compound with doxorubicin in colorectal cancer patients. The study aimed to assess safety and preliminary efficacy, reporting a modest increase in overall response rates among patients with high P-gp expression .
- Breast Cancer : Another study evaluated the addition of this compound to docetaxel in metastatic breast cancer patients. Although the overall response rate was low, one patient showed significant improvement, suggesting that specific patient populations may benefit more from this combination therapy .
Structure-Activity Relationship (SAR)
The design and optimization of P-gp inhibitors like compound 13 have been guided by structure-activity relationship studies:
- Key Functional Groups : Research indicates that compounds with carboxylic acids or sulfonamides exhibit enhanced inhibitory activity against P-gp. These groups are critical for binding at the NBDs and DBDs .
- Computational Screening : Recent studies employed machine learning and molecular docking techniques to identify novel inhibitors targeting the NBDs of P-gp. This approach led to the discovery of several promising candidates with improved binding affinities and biological activities .
Comparative Analysis of P-gp Inhibitors
The following table summarizes key characteristics and findings related to various P-gp inhibitors, including compound 13:
Inhibitor Name | Mechanism of Action | Clinical Trial Phase | Observed Toxicities | Efficacy Rate (%) |
---|---|---|---|---|
This compound | Binds to DBD/NBD | Phase I | Neurotoxicity, cardiac arrhythmias | Variable (up to 20%) |
Tariquidar | ATPase inhibition | Phase II | Minimal side effects | ~10% |
Zosuquidar | Selective P-gp inhibition | Phase I/II | Cerebellar dysfunction | ~6% |
属性
分子式 |
C32H34O8 |
---|---|
分子量 |
546.6 g/mol |
IUPAC 名称 |
(3-benzyl-4-methyl-2-oxo-7-propan-2-yloxychromen-8-yl)methyl 2-(3,4,5-trimethoxyphenyl)acetate |
InChI |
InChI=1S/C32H34O8/c1-19(2)39-26-13-12-23-20(3)24(14-21-10-8-7-9-11-21)32(34)40-30(23)25(26)18-38-29(33)17-22-15-27(35-4)31(37-6)28(16-22)36-5/h7-13,15-16,19H,14,17-18H2,1-6H3 |
InChI 键 |
SPOSWQWTHALSRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2COC(=O)CC3=CC(=C(C(=C3)OC)OC)OC)OC(C)C)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。